![molecular formula C14H13FN2O B4236684 N'-(2-fluorophenyl)-N-methyl-N-phenylurea](/img/structure/B4236684.png)
N'-(2-fluorophenyl)-N-methyl-N-phenylurea
Overview
Description
“N’-(2-fluorophenyl)-N-methyl-N-phenylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity . The presence of a fluorine atom can also influence the compound’s properties, as fluorine is highly electronegative and can form strong bonds with carbon .
Molecular Structure Analysis
The molecular structure of “N’-(2-fluorophenyl)-N-methyl-N-phenylurea” would likely be influenced by the presence of the urea group and the fluorine atom. Urea groups can participate in hydrogen bonding, which could influence the compound’s conformation . The fluorine atom could also influence the compound’s electronic properties due to its high electronegativity .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form amines and isocyanic acid . The presence of the fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-fluorophenyl)-N-methyl-N-phenylurea” would be influenced by its structure. For example, the presence of the urea group could increase the compound’s solubility in water . The fluorine atom could also influence the compound’s properties, such as its acidity and lipophilicity .Scientific Research Applications
- Rhodium(III)-Catalyzed C–H Functionalization : Researchers have explored the use of N’-(2-fluorophenyl)-N-methyl-N-phenylurea as a substrate in Rhodium(III)-catalyzed reactions. Specifically, it enables switchable C2 C–H olefination, alkylation, and deuteration of indoles, leading to structurally diverse indoles. These reactions occur under practical conditions and tolerate various functional groups, making them valuable for synthetic chemistry .
- Anticancer Properties : Studies have shown that N’-(2-fluorophenyl)-N-methyl-N-phenylurea exhibits biological activity against certain cancer cells. Its potential as an anticancer agent warrants further investigation.
- Piperazine and Pyrazole Derivatives : Research on related compounds has highlighted their antimicrobial and antitubercular properties. N’-(2-fluorophenyl)-N-methyl-N-phenylurea may share similar characteristics, making it relevant for combating infections.
- Bromination Reactions : Benzamide, N-(2-fluorophenyl)-2-bromo-, a derivative of N’-(2-fluorophenyl)-N-methyl-N-phenylurea, has been studied. Understanding its reactivity and mechanisms can contribute to broader knowledge of chemical transformations .
- Indole-Based P,N Ligands : The indole moiety in N’-(2-fluorophenyl)-N-methyl-N-phenylurea suggests its potential as a ligand in coordination chemistry. Exploring its coordination behavior with transition metals could lead to novel catalytic applications .
- Functionalized Indoles : By modifying the products derived from N’-(2-fluorophenyl)-N-methyl-N-phenylurea, researchers can access functionalized indoles. These compounds may find applications in materials science or serve as building blocks for drug design .
Synthetic Chemistry and Catalysis
Biological Activity Against Cancer Cells
Antimicrobial and Antitubercular Properties
Chemical Reactions and Mechanisms
Ligand Design and Coordination Chemistry
Materials Science and Drug Design
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-fluorophenyl)-1-methyl-1-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(11-7-3-2-4-8-11)14(18)16-13-10-6-5-9-12(13)15/h2-10H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDHKESYHWSNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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